N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a complex heterocyclic compound that incorporates both thiophene and triazolopyridazine moieties
Mechanism of Action
Target of Action
The compound N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It shows versatile biological activities and is present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. For instance, in the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
This compound affects various biochemical pathways. Its diverse pharmacological activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For example, as an aromatase inhibitor, it can prevent the conversion of androgens to estrogens, thereby potentially inhibiting the growth of certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is capable of binding in the biological system with a variety of enzymes and receptors . It shows versatile biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition (carbonic anhydrase inhibitors, cholinesterase inhibitors, etc.) .
Cellular Effects
Similar compounds have shown to exert potent antiproliferative activities against various cancer cell lines .
Molecular Mechanism
It is known that the triazole ring in similar compounds can bind to the iron in the heme moiety of CYP-450, which could potentially inhibit the enzyme .
Temporal Effects in Laboratory Settings
Similar compounds, such as 1,2,3-Triazole, have shown strong stability for thermal and acid conditions .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit significant pharmacological properties.
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores, known for their biological activities.
Uniqueness
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is unique due to its combination of thiophene and triazolopyridazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-15(12-4-2-8-23-12)16-9-14-18-17-13-6-5-10(19-20(13)14)11-3-1-7-22-11/h1-8H,9H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPWOORBWRUCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.